

# Introduction: A Novel Building Block for Advanced Synthesis

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## Compound of Interest

Compound Name: 4-Bocamino-2-benzyl-butyric acid

Cat. No.: B1374893

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4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid belongs to the class of unnatural amino acids (UAAs), which are pivotal tools in modern medicinal chemistry and drug development.[1] [2] The incorporation of UAAs into peptide-based therapeutics is a proven strategy to enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities. [3]

The structure of this molecule is distinguished by three key features:

- **γ-Amino Acid Backbone:** Unlike the α-amino acids that constitute natural proteins, the γ-spacing between the carboxyl and amino groups provides greater conformational flexibility, making it a key component in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures.
- **α-Benzyl Group:** The presence of a benzyl substituent at the α-carbon (C2) introduces significant steric bulk. This feature can be exploited to restrict bond rotation, thereby locking the molecular backbone into a preferred conformation.[4] This is highly desirable for designing inhibitors that fit precisely into an enzyme's active site or for stabilizing specific peptide secondary structures like helices or turns.[5]
- **Boc-Protected Amine:** The terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[6] It is stable under a wide range of reaction conditions but can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled, stepwise elongation of a peptide chain.[6][7]

The combination of these features makes 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid a promising synthon for creating sophisticated molecules with tailored biological activities.

## Physicochemical and Structural Properties

As this compound is not listed in commercial or public chemical databases, the following properties are calculated or projected based on its chemical structure. Experimental verification is required upon synthesis.

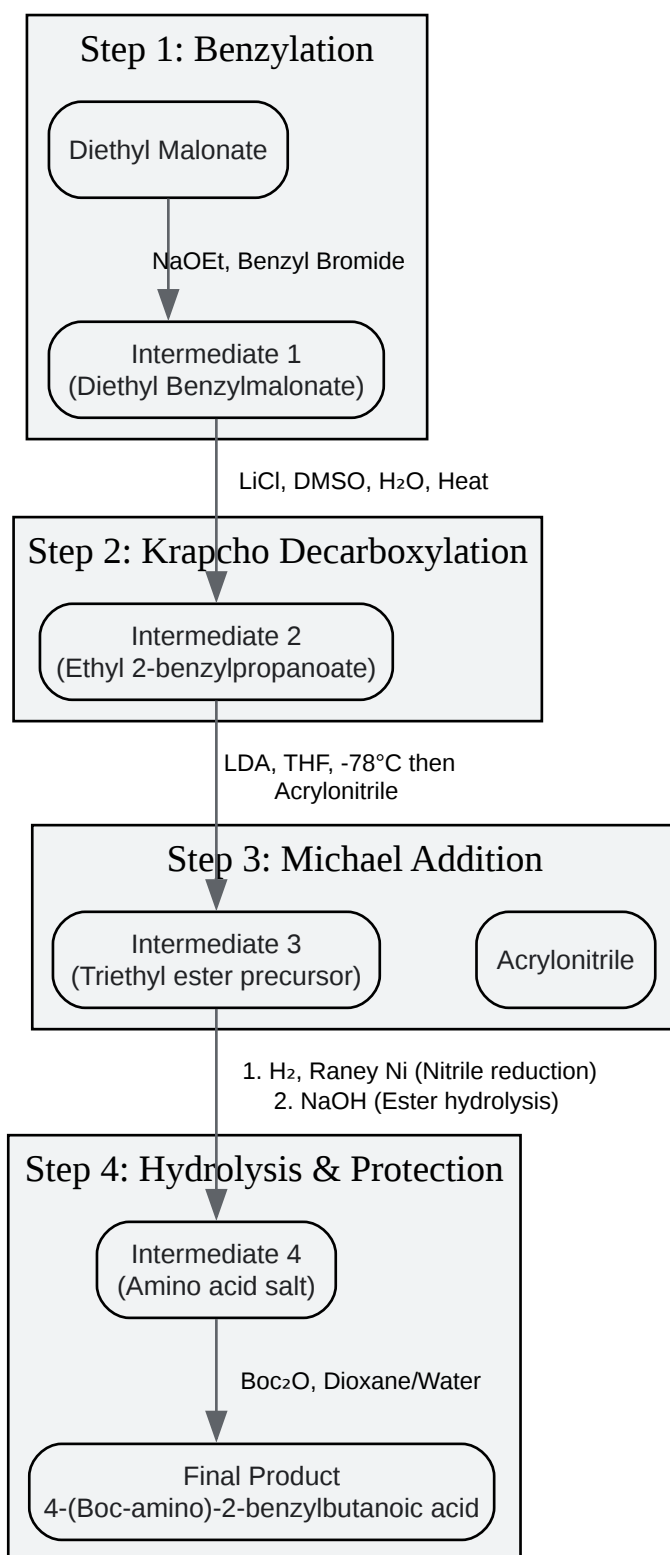
Property	Value / Description	Source
IUPAC Name	4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid	-
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>4</sub>	Calculated
Molecular Weight	293.36 g/mol	Calculated
CAS Number	Not available	-
2D Structure		-
Canonical SMILES	<chem>CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O</chem>	-
Appearance	Predicted to be a white to off-white solid	-
Solubility	Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol	-

## Proposed Synthesis and Purification Workflow

The synthesis of  $\alpha$ -substituted  $\gamma$ -amino acids can be approached through several established methods. A robust and logical pathway involves the conjugate addition of an organocuprate reagent to an  $\alpha,\beta$ -unsaturated ester, followed by functional group manipulations. This approach offers good control over stereochemistry if a chiral auxiliary is employed.

## Proposed Synthetic Pathway

The proposed synthesis starts from commercially available materials and proceeds in four main steps.



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Caption: Proposed synthetic workflow for 4-(Boc-amino)-2-benzylbutanoic acid.

## Detailed Experimental Protocol (Proposed)

Materials: Diethyl malonate, sodium ethoxide (NaOEt), benzyl bromide, lithium chloride (LiCl), dimethyl sulfoxide (DMSO), lithium diisopropylamide (LDA), acrylonitrile, Raney Nickel, di-tert-butyl dicarbonate (Boc<sub>2</sub>O), and standard organic solvents.

### Step 1: Synthesis of Diethyl benzylmalonate (Intermediate 1)

- In a round-bottom flask under an inert atmosphere (N<sub>2</sub>), dissolve sodium ethoxide in absolute ethanol.
- Cool the solution to 0 °C and add diethyl malonate dropwise. Stir for 30 minutes.
- Add benzyl bromide dropwise and allow the reaction to warm to room temperature, then reflux for 4-6 hours until TLC indicates consumption of starting material.
- Cool the reaction, quench with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation. Causality: This is a standard malonic ester synthesis. The ethoxide acts as a base to deprotonate the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate that attacks the electrophilic benzyl bromide.

### Step 2: Synthesis of Ethyl 2-benzylpropanoate (Intermediate 2)

- Combine diethyl benzylmalonate, LiCl, a small amount of water, and DMSO in a flask.
- Heat the mixture to 160-180 °C and monitor for CO<sub>2</sub> evolution.
- Maintain heating until the reaction is complete (TLC analysis).
- Cool, dilute with water, and extract with diethyl ether.
- Wash the organic phase, dry, and concentrate. Purify by vacuum distillation. Causality: This is a Krapcho decarboxylation, a reliable method for removing one of the ester groups from a substituted malonate to yield the mono-ester.

### Step 3: Michael Addition to Acrylonitrile (Intermediate 3)

- Prepare a solution of LDA in dry THF at -78 °C.
- Add ethyl 2-benzylpropanoate dropwise to the LDA solution and stir for 1 hour to form the enolate.
- Add acrylonitrile dropwise and stir at -78 °C for 2-3 hours.
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$  and extract with ethyl acetate.
- Dry and concentrate the organic layer to yield the crude nitrile intermediate. Causality: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate of the ester. This enolate then acts as a nucleophile in a 1,4-conjugate (Michael) addition to acrylonitrile, which is an excellent Michael acceptor.

### Step 4: Reduction, Hydrolysis, and Boc Protection (Final Product)

- Dissolve the crude nitrile from Step 3 in ethanol and add Raney Nickel as a catalyst.
- Hydrogenate the mixture in a Parr shaker under  $\text{H}_2$  pressure (50 psi) until the nitrile group is fully reduced to a primary amine.
- Filter off the catalyst and add aqueous NaOH to the filtrate. Reflux the mixture to hydrolyze the ethyl ester to the carboxylate salt.
- Acidify the solution to pH ~7 and concentrate to obtain the crude amino acid salt.
- Dissolve the crude salt in a 1:1 mixture of dioxane and water. Add  $\text{Boc}_2\text{O}$  and a base (e.g.,  $\text{NaHCO}_3$ ) and stir at room temperature overnight.
- Acidify the mixture to pH 2-3 with dilute HCl and extract with ethyl acetate.
- Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.

## Quality Control and Structural Verification

As a novel compound, rigorous characterization is essential to confirm its identity and purity. The following protocols form a self-validating system for quality control.

#### 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure by identifying the connectivity of protons and carbons.
- Protocol:
  - Dissolve ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or DMSO- $\text{d}_6$ .
  - Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
- Expected  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):
  - $\delta$  7.20-7.40 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
  - $\delta$  ~4.5-5.0 ppm: Broad singlet, 1H (NH proton of the Boc carbamate).
  - $\delta$  ~3.0-3.4 ppm: Multiplet, 2H ( $-\text{CH}_2-\text{NHBoc}$ ).
  - $\delta$  ~2.6-3.0 ppm: Multiplet, 3H (benzylic  $-\text{CH}_2-$  and backbone  $-\text{CH}-$ ).
  - $\delta$  ~1.8-2.2 ppm: Multiplet, 2H ( $-\text{CH}_2-\text{CH}(\text{Bn})-$ ).
  - $\delta$  1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).
  - A broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ) may be observed at  $\delta > 10$  ppm.

#### 4.2 High-Resolution Mass Spectrometry (HRMS)

- Purpose: To confirm the elemental composition by measuring the exact mass.
- Protocol:
  - Prepare a dilute solution of the sample in methanol or acetonitrile.

- Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
- Expected Result: The analysis should show a prominent ion peak corresponding to the  $[M+H]^+$  or  $[M+Na]^+$  adduct.
  - Calculated Exact Mass for  $C_{16}H_{23}NO_4$ : 293.1627
  - Expected  $[M+H]^+$ : 294.1700
  - Expected  $[M+Na]^+$ : 316.1519 The measured mass should be within  $\pm 5$  ppm of the calculated value.

#### 4.3 High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the final compound.
- Protocol:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
  - Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 214 nm and 254 nm.
- Expected Result: A pure sample (>95%) should exhibit a single major peak in the chromatogram.

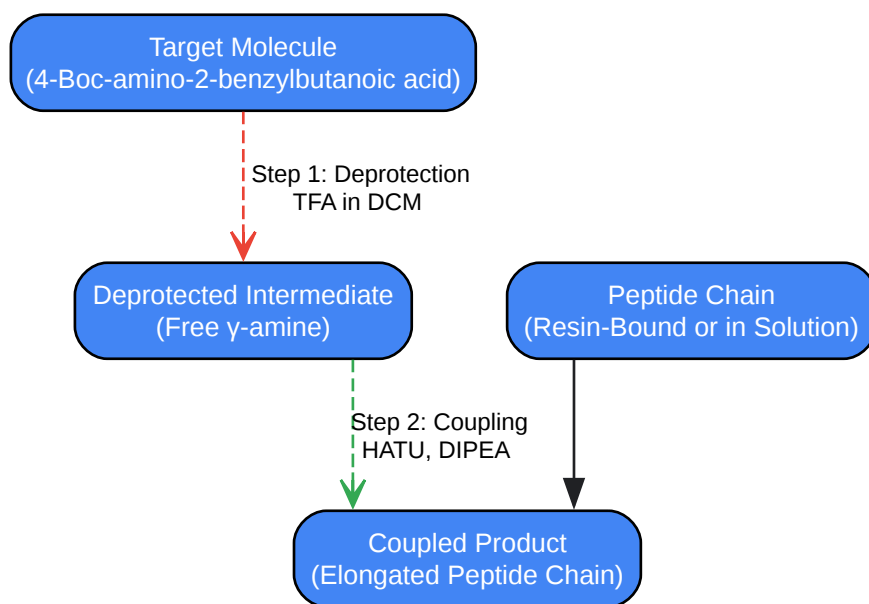
## Applications in Research and Development

The primary application of this molecule is as a specialized building block in the synthesis of bioactive compounds. Its utility stems from the orthogonal protection scheme, which allows for selective chemical manipulation.



## Use in Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine allows for its direct use in standard peptide synthesis protocols after attachment to a resin or coupling to another amino acid.



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Caption: Workflow for incorporating the amino acid into a peptide sequence.

Protocol for Deprotection and Coupling:

- **Boc Deprotection:** Dissolve the title compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v solution). Stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
- **Work-up:** Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.
- **Peptide Coupling:** Dissolve the deprotected amine salt and the N-terminus of a peptide chain (or another protected amino acid) in a suitable solvent like DMF. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir until the reaction is complete.

[7]

## Role as a Peptidomimetic and Scaffold

- **Conformational Constraint:** The  $\alpha$ -benzyl group forces the peptide backbone into a more rigid conformation, which can increase binding affinity to a biological target by reducing the entropic penalty of binding.
- **Proteolytic Stability:** Peptides containing  $\gamma$ -amino acids are often resistant to degradation by proteases, which primarily recognize  $\alpha$ -amino acid linkages. This can significantly increase the in vivo half-life of a peptide drug candidate.<sup>[1]</sup>
- **Drug Scaffolding:** The butanoic acid backbone can serve as a scaffold to present the benzyl group and the amino terminus in a specific 3D orientation for interaction with receptors or enzymes.

## Handling, Storage, and Safety

- **Handling:** Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Based on its structure (a carboxylic acid and a carbamate), the compound should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
- **Safety:** The toxicological properties have not been investigated. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

## Conclusion

4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid is a theoretically potent and versatile, albeit novel, chemical building block. Its unique combination of a  $\gamma$ -amino acid backbone, a conformation-locking  $\alpha$ -benzyl group, and an orthogonally protected amine makes it an attractive target for synthesis. This guide provides the necessary theoretical foundation, a plausible synthetic strategy, and robust analytical protocols for researchers aiming to produce and utilize this compound to advance projects in peptide science, peptidomimetics, and the broader field of drug discovery.

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